2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)-
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Overview
Description
2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- is a chemical compound known for its unique structure and properties. This compound belongs to the oxadiazocine family, which is characterized by a heterocyclic ring containing oxygen and nitrogen atoms. The presence of isopropyl groups at the 4 and 5 positions of the ring adds to its distinctiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of diisopropylamine with a suitable diacid chloride in the presence of a base such as triethylamine. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran. The resulting intermediate undergoes cyclization to form the desired oxadiazocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where nucleophiles replace specific functional groups in the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxadiazocine derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced oxadiazocine derivatives.
Substitution: Formation of substituted oxadiazocine compounds with various functional groups.
Scientific Research Applications
2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of isopropyl groups may enhance its binding affinity and specificity. Pathways involved in its action include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2H-1,4,5-Oxadiazocine, hexahydro-4,5-dimethyl-
- 1,2,4-Oxadiazole derivatives
- 1,3,4-Oxadiazole derivatives
Uniqueness
2H-1,4,5-Oxadiazocine, hexahydro-4,5-bis(1-methylethyl)- is unique due to the presence of isopropyl groups at the 4 and 5 positions, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other oxadiazocine and oxadiazole derivatives, potentially leading to different applications and effects.
Properties
CAS No. |
61689-94-9 |
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Molecular Formula |
C11H24N2O |
Molecular Weight |
200.32 g/mol |
IUPAC Name |
4,5-di(propan-2-yl)-1,4,5-oxadiazocane |
InChI |
InChI=1S/C11H24N2O/c1-10(2)12-6-5-8-14-9-7-13(12)11(3)4/h10-11H,5-9H2,1-4H3 |
InChI Key |
MAKWFIRYMPIHNL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCOCCN1C(C)C |
Origin of Product |
United States |
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